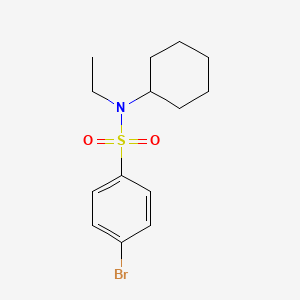

4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h8-11,13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPMVXFIZNMOIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide typically involves the following steps:

Sulfonation: The sulfonamide group can be introduced by reacting the brominated benzene with chlorosulfonic acid (ClSO3H) to form the sulfonyl chloride intermediate, which is then reacted with cyclohexylamine and ethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, through nucleophilic aromatic substitution.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions can yield 4-hydroxy-N-cyclohexyl-N-ethylbenzene-1-sulfonamide, while oxidation with potassium permanganate can produce sulfonic acid derivatives.

Scientific Research Applications

4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s sulfonamide group is of interest in the study of enzyme inhibition and protein interactions.

Medicine: Sulfonamide derivatives are known for their antimicrobial properties, and this compound may be explored for potential pharmaceutical applications.

Industry: It can be used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The bromine atom and cyclohexyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Conformational Differences

Key Compounds for Comparison:

4-Bromo-N-cyclohexylbenzenesulfonamide ():

- Substituents: Bromo (benzene), cyclohexyl (N-).

- Molecular Weight: 318.24 g/mol.

- Crystal Structure: Adopts an L-shaped conformation with a C–S–N–C torsion angle of −77.8°. Forms supramolecular chains via N–H⋯O hydrogen bonds .

- Applications: Structural studies to understand sulfonamide packing and intermolecular interactions.

N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide ():

- Substituents: Methyl (benzene), cyclohexyl and ethyl (N-).

- Molecular Weight: ~295.4 g/mol (calculated).

- Crystal Structure: Cyclohexyl group adopts a chair conformation (puckering amplitude Q = 0.567 Å). Forms a 2D network via C–H⋯O interactions .

- Synthesis: Derived from N-cyclohexyl-4-methylbenzenesulfonamide via alkylation with ethyl iodide.

4-Bromo-N-ethylbenzenesulfonamide ():

- Substituents: Bromo (benzene), ethyl (N-).

- Molecular Weight: 248.13 g/mol.

- Safety: Requires precautions for inhalation exposure, similar to other brominated sulfonamides .

Biological Activity

4-Bromo-N-cyclohexyl-N-ethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C13H18BrN2O2S

- Molecular Weight : 336.26 g/mol

The presence of the bromine atom and the sulfonamide group contributes to its unique chemical properties, which are crucial for its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes, particularly carbonic anhydrases, which play a role in various physiological processes. This inhibition can lead to a range of biological effects, such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various sulfonamides found that modifications at the para position, such as bromination, can enhance antibacterial activity against Gram-positive bacteria .

Anticancer Properties

In vitro studies have demonstrated that sulfonamide derivatives can exhibit antiproliferative effects on cancer cell lines. For instance, analogs with similar structures have shown promising results against colon cancer cell lines, with IC50 values indicating effective inhibition of cell growth . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR of sulfonamides highlights the importance of substituents on the aromatic ring. For example, substituents such as bromine at the para position have been associated with enhanced biological activity compared to unsubstituted analogs. Table 1 summarizes key findings from SAR studies related to similar compounds.

| Compound | Substituent | IC50 (nM) | Activity Type |

|---|---|---|---|

| TASIN-1 | 4-Bromo | 3.2 | Antiproliferative |

| TASIN-2 | 4-Methoxy | 25 | Antiproliferative |

| TASIN-3 | Unsubstituted | >1000 | Inactive |

Case Studies

- Colon Cancer Study : A study involving TASIN analogs demonstrated that compounds with similar structures to this compound effectively inhibited tumor growth in xenograft models. The treatment led to significant reductions in tumor size without overt toxicity .

- Antibacterial Evaluation : Another investigation assessed the antibacterial properties of various sulfonamides, revealing that modifications at the para position significantly influenced their efficacy against common bacterial strains .

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Conditions | Source |

|---|---|---|

| Solvent | Distilled water | |

| Temperature | Room temperature (~25°C) | |

| Purification Method | Ethyl acetate recrystallization | |

| Yield Optimization | Stoichiometric amine ratios |

Basic: How does the molecular conformation of this compound influence its reactivity?

Methodological Answer:

X-ray crystallography reveals an L-shaped conformation with key structural features:

- Torsion Angles : The C1–S1–N1–C7 torsion angle (-77.8°) positions the cyclohexyl group perpendicular to the benzene ring, sterically hindering certain interactions .

- Intramolecular Interactions : C–H⋯O hydrogen bonds stabilize the conformation, reducing intermolecular reactivity at the O2 position .

- Electron Distribution : The bromine substituent enhances electrophilic aromatic substitution susceptibility at the para position .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : Validate molecular weight (MW: ~318.78 g/mol) and detect fragmentation patterns (e.g., loss of Br⁻) .

- FTIR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected NMR peaks or mass fragments) require:

Cross-Technique Validation : Compare HPLC purity () with NMR integration ratios to detect impurities .

Computational Modeling : Use DFT calculations to predict NMR shifts or IR bands and match experimental data .

Crystallographic Confirmation : Resolve ambiguities via X-ray diffraction (e.g., confirming L-shaped conformation in ) .

Isotopic Labeling : Trace unexpected fragments in mass spectrometry using deuterated analogs .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

SAR studies focus on:

- Substituent Effects : Replace bromine with Cl/NO₂ to assess electronic effects on bioactivity (e.g., antimicrobial potency in ) .

- Conformational Analysis : Compare activity of L-shaped vs. planar analogs (e.g., vs. ) to identify steric requirements .

- Target Docking Simulations : Model interactions with enzymes (e.g., carbonic anhydrase) to predict binding affinity .

- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide, bromine) using 3D-QSAR .

Q. Table 2: SAR Insights from Analog Studies

| Modification | Biological Impact | Source |

|---|---|---|

| Bromine → Chlorine | Reduced antimicrobial activity | |

| Cyclohexyl → Phenyl | Increased cytotoxicity | |

| Ethyl → Methyl | Improved solubility |

Advanced: How can researchers address low yields in scaled-up synthesis?

Methodological Answer:

Optimization steps include:

- Catalyst Screening : Test phase-transfer catalysts to enhance amine reactivity .

- Flow Chemistry : Improve heat/mass transfer for exothermic sulfonamide formation .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., sulfonic acids) and adjust reaction stoichiometry .

- Green Solvents : Replace ethyl acetate with cyclopentyl methyl ether (CPME) for eco-friendly crystallization .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.